molecular formula C24H30N2O4S B136883 Siratiazem CAS No. 138778-28-6

Siratiazem

Cat. No. B136883
M. Wt: 442.6 g/mol
InChI Key: VVZILLNNYUUOIY-PKTZIBPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Siratiazem [LRA 113] is a calcium channel antagonist that is structurally similar to diltiazem but has a branched alkyl group on the basic nitrogen . It has been developed in an attempt to limit the in vivo N-demethylation that is known to occur with diltiazem . Preliminary binding and functional studies in cardiac and vascular tissues indicate that it not only binds to diltiazem binding sites but also exhibits Ca2+ channel blocking properties comparable to diltiazem .


Synthesis Analysis

An eight-step synthesis of diltiazem, clentiazem, and siratiazem was accomplished in 32-45% overall yields, featuring a versatile biocatalytic reduction reaction as well as an efficient, green chlorination reaction in flow . The 1,5-benzothiazepane structure is an important heterocyclic moiety present in a variety of commercial drugs and pharmaceuticals .


Molecular Structure Analysis

Siratiazem has a molecular formula of C24H30N2O4S and a molecular weight of 442.571 . It has an absolute stereochemistry with 2 defined stereocenters . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .


Chemical Reactions Analysis

The first systematic study of ketoreductase (KRED)-catalyzed dynamic reductive kinetic resolution (DYRKR) on aryl α-chloro β-keto esters was performed . This process was used in the synthesis of siratiazem .


Physical And Chemical Properties Analysis

The physical and chemical properties of a molecule are crucial to its function as a biomaterial . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Comparison with Diltiazem in Antiarrhythmic Effects

Siratiazem, compared to diltiazem, has been studied for its potential in protecting the heart against arrhythmias caused by coronary artery occlusion and reperfusion in rats. Both drugs showed effectiveness in reducing ventricular ectopic beats and the incidence of ventricular tachycardia. Siratiazem, specifically at a concentration of 2 mg kg-1, significantly reduced the incidence of ventricular fibrillation on reperfusion. This suggests that siratiazem might have a distinct profile of antiarrhythmic effects compared to diltiazem, possibly related to its direct electrophysiologic effects on cardiac tissue and antiischemic effects associated with bradycardia and vasodepression (Guc, Boachie-Ansah, Kane, & Wadsworth, 1993).

Impact on Contraction and Calcium Uptake in Coronary Artery Rings

Research on siratiazem's impact on contraction and calcium uptake in sheep coronary artery rings showed that it inhibits calcium-induced contraction of depolarized coronary artery rings comparably to diltiazem. This indicates that siratiazem can effectively inhibit calcium entry in coronary vascular smooth muscle, a crucial factor in cardiovascular function, and its potency is not significantly altered under conditions mimicking myocardial ischemia (Hagerty, Panesar, Wadsworth, & Kane, 1995).

Efficacy in Different Muscle Types

A comparative study of siratiazem and diltiazem on various muscle types including arterial, intestinal, and cardiac muscle revealed that both drugs inhibited calcium-induced contractions in a concentration-dependent manner across these tissues. Siratiazem showed similar potency to diltiazem in rabbit ileum and cardiac muscle, and sheep cerebral arteries, but was less potent in rabbit mesenteric arteries. This suggests siratiazem's potential applicability across a range of muscle types, particularly in cardiovascular and gastrointestinal contexts (Panesar, Hagerty, Kane, & Wadsworth, 1995).

Role in Benzothiazepine Chemistry

Siratiazem is part of the benzothiazepine class of heterocyclic scaffolds, known for their biological activities, particularly in cardiovascular drugs. The benzothiazepine core in siratiazem underlines its importance in pharmaceutical applications, especially in cardiovascular therapeutics (Saha, Jain, & Sharma, 2015).

properties

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(propan-2-yl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-16(2)25(4)14-15-26-20-8-6-7-9-21(20)31-23(22(24(26)28)30-17(3)27)18-10-12-19(29-5)13-11-18/h6-13,16,22-23H,14-15H2,1-5H3/t22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZILLNNYUUOIY-PKTZIBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siratiazem

CAS RN

138778-28-6
Record name Siratiazem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138778286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIRATIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHJ1X6AG9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Siratiazem
Reactant of Route 2
Siratiazem
Reactant of Route 3
Reactant of Route 3
Siratiazem
Reactant of Route 4
Reactant of Route 4
Siratiazem
Reactant of Route 5
Reactant of Route 5
Siratiazem
Reactant of Route 6
Reactant of Route 6
Siratiazem

Citations

For This Compound
35
Citations
MO Guc, G Boachie-Ansah, KA Kane - Journal of cardiovascular …, 1993 - journals.lww.com
We compared the abilities of diltiazem and siratiazem to protect the heart against coronary artery occlusion and reperfusion-induced arrhythmias in anaesthetised rats and assessed …
Number of citations: 16 journals.lww.com
X Yue, Y Li, M Liu, D Sang, Z Huang… - Chemical …, 2022 - pubs.rsc.org
The first systematic study of ketoreductase (KRED)-catalyzed dynamic reductive kinetic resolution (DYRKR) on aryl α-chloro β-keto esters was performed, and 15 structurally diverse …
Number of citations: 3 pubs.rsc.org
M Hagerty, M Panesar, R Wadsworth, K Kane - General Pharmacology: The …, 1995 - Elsevier
… siratiazem can inhibit 45Ca2f uptake in vascular smooth muscle. The main aim of this study was, therefore, to compare the abilities of siratiazem … of diltiazem and siratiazem to inhibit Ca*…
Number of citations: 5 www.sciencedirect.com
MS Panesar, MJ Hagerty, KA Kane… - Journal of autonomic …, 1995 - europepmc.org
1. The aim of this study was to compare the abilities of diltiazem and siratiazem to inhibit concentration-response curves for contractile responses to calcium in arterial and intestinal …
Number of citations: 3 europepmc.org
U Ronse, K Magdalenić, J Van Camp… - …, 2023 - Wiley Online Library
The 1,5‐benzothiazepane structure is an important heterocyclic moiety present in a variety of commercial drugs and pharmaceuticals. This privileged scaffold exhibits a diversity of …
ATA Boraei, HA Ghabbour, MS Gomaa, ESH El Ashry… - Molecules, 2019 - mdpi.com
A series of triazolo-thiadiazepines 4a–k were synthesized with excellent yields using dehydrated PTSA as a catalyst in toluene. Two triazolo-thiadiazines were obtained; 8a was formed …
Number of citations: 28 www.mdpi.com
AP Devi, KL Ameta, S Alshehri, AH Almalki… - Journal of King Saud …, 2023 - Elsevier
… The therapeutic candidates of benzothiazepines like “thiazesim” is a well-known anti-depressant in the pharmaceutical market followed by diltiazem, siratiazem and clentiazem as a …
Number of citations: 2 www.sciencedirect.com
D Saha, G Jain, A Sharma - RSC advances, 2015 - pubs.rsc.org
… The flooding of the pharmaceutical market with cardiovascular drugs like diltiazem, clentiazem and siratiazem bearing the benzothiazepine core confirms the biological importance of …
Number of citations: 54 pubs.rsc.org
S Khasimbi, F Ali, SW Kumari Neha… - Letters in Organic …, 2020 - researchgate.net
… 1,5-Benzothiazepines used can be traced back by entry of the anti-depressent “Thiazesim” into the pharmaceutical market followed by Diltiazem, Clentiazem, and Siratiazem being the …
Number of citations: 0 www.researchgate.net
AB ISKIT, MO GUC - Pharmacological research, 1996 - Elsevier
… antagonists such as diltiazem and its analogue siratiazem have significant … Comparison of antiarrhythmic and electrophysiologic effects of diltiazem and its analogue siratiazem. J Car- …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.